5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a hybrid heterocyclic molecule combining a triazolo-thiazole core with a piperazine-furan substituent and a phenylmethyl group. This structure integrates pharmacophores known for diverse biological activities:
- Triazolo-thiazole: A fused bicyclic system contributing to hydrogen bonding and π-π stacking interactions, commonly associated with antimicrobial and antifungal properties .
- Piperazine-furan: The piperazine moiety enhances solubility and bioavailability, while the furan-2-carbonyl group may influence lipophilicity and metabolic stability .
- Phenylmethyl group: A hydrophobic substituent that can modulate receptor binding affinity and selectivity.
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-22-21-26(23-14)20(28)18(30-21)17(15-6-3-2-4-7-15)24-9-11-25(12-10-24)19(27)16-8-5-13-29-16/h2-8,13,17,28H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZPQIDJQXIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting with the preparation of the furan ring and the thiazolo[3,2-b][1,2,4]triazole ring. One common method involves the use of Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions such as nitration, bromination, and acylation can occur at specific positions on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitration using nitric acid, bromination using bromine, and acylation using acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the furan ring typically results in the formation of nitro derivatives.
Scientific Research Applications
5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Triazolothiadiazoles vs. Triazolo-Thiazoles
Triazolothiadiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) share a triazole core but replace the thiazole ring with a thiadiazole. Key differences include:
Pyrazole-Thiadiazine Derivatives
Compounds like 6-((4-chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine (15c) feature thiadiazine cores instead of triazolo-thiazoles. These derivatives:
- Exhibit lower melting points (140–205°C vs. ~200–250°C estimated for the target compound), suggesting reduced thermal stability .
Piperazine-Containing Derivatives
Piperazinium Triazole Derivatives
Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, studied by Karpenko et al., shares a piperazine-furan motif with the target compound. Key findings:
Azole Antifungals (Voriconazole, Fluconazole)
- Mechanism : Target fungal CYP51 (14-α-demethylase), similar to triazolothiadiazoles .
- Structural advantage : The target compound’s phenylmethyl group may improve membrane penetration compared to smaller substituents in azoles .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Implications
Antifungal Potential: The triazolo-thiazole core and piperazine-furan group align with structural requirements for CYP51 inhibition, as seen in triazolothiadiazoles and azole drugs .
Toxicity Advantage : Piperazine derivatives exhibit lower acute toxicity compared to pyrazole-thiadiazines, suggesting a favorable safety profile for the target compound .
Synthetic Feasibility : High-yield syntheses (80–85%) for analogous compounds support scalable production of the target molecule .
Biological Activity
5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel compound that integrates multiple pharmacologically relevant moieties. Its complex structure suggests potential interactions with various biological targets, leading to significant biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-thiazole core structure with a piperazine group and a furan carbonyl moiety. The presence of these functional groups enhances its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H21N5O4S |
| CAS Number | 851809-13-7 |
| IUPAC Name | 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : Reaction of furan-2-carboxylic acid with piperazine under acidic conditions.
- Triazole-Thiazole Core Synthesis : Cyclization of appropriate precursors at elevated temperatures.
- Coupling Reaction : Final coupling of the piperazine intermediate with the triazolo-thiazole core using coupling agents like EDCI.
These methods allow for the introduction of various substituents that can modulate the biological activity of the compound.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Research highlights the compound's potential in oncology. For instance, it has demonstrated moderate to significant efficacy against human breast cancer cells. The IC50 values for related compounds in similar structural classes have been reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 5e | 18 |
| Olaparib | 57.3 |
The compound's anticancer activity is attributed to its ability to inhibit PARP1 activity and induce apoptosis in cancer cells through pathways involving H2AX phosphorylation and caspase activation .
The proposed mechanism involves:
- Targeting Specific Enzymes : Interaction with kinases and G-protein coupled receptors (GPCRs).
- Modulating Signaling Pathways : Inhibition of pathways like PI3K/Akt that are crucial for cell proliferation and survival.
Case Studies
- Breast Cancer Cell Line Studies : In a study evaluating various derivatives, compounds similar to 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol showed promising results in inhibiting PARP1 activity and enhancing apoptosis markers .
- Antifungal Activity Evaluation : A review on 1,2,4-triazoles indicated that derivatives containing this structure have shown broad antifungal activity, suggesting that similar compounds might be effective against fungal pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
